molecular formula C9H8ClFO2 B7992584 4-Ethoxy-3-fluorobenzoyl chloride

4-Ethoxy-3-fluorobenzoyl chloride

Cat. No.: B7992584
M. Wt: 202.61 g/mol
InChI Key: UCONCHKYYQSSLV-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluorobenzoyl chloride is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an ethoxy group at the fourth position and a fluorine atom at the third position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-3-fluorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-ethoxy-3-fluorobenzoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride by the action of thionyl chloride, releasing sulfur dioxide and hydrogen chloride gases as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-3-fluorobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions, where electrophiles replace the hydrogen atoms on the ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and water. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride formed.

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitrating agents can be used under acidic conditions to introduce various substituents onto the benzene ring.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions with amines and alcohols, respectively.

    Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

4-Ethoxy-3-fluorobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic species, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzoyl chloride: Lacks the fluorine substituent, making it less reactive in certain electrophilic aromatic substitution reactions.

    3-Fluorobenzoyl chloride: Lacks the ethoxy group, affecting its solubility and reactivity.

    4-Fluorobenzoyl chloride: Lacks the ethoxy group, leading to different chemical properties and applications.

Uniqueness

4-Ethoxy-3-fluorobenzoyl chloride is unique due to the presence of both the ethoxy and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific solubility characteristics, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-ethoxy-3-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-2-13-8-4-3-6(9(10)12)5-7(8)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCONCHKYYQSSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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